1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Description

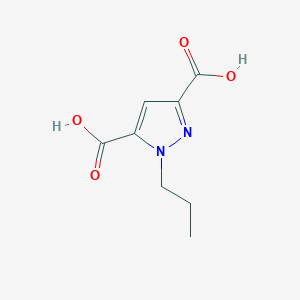

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-10-6(8(13)14)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRISSGKMQJPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metal Organic Frameworks Mofs Derived from Pyrazole Dicarboxylate Linkers

Design Principles for MOF Construction Utilizing Pyrazole (B372694) Dicarboxylate Ligands

The rational design of MOFs is a cornerstone of reticular chemistry, where the final structure and properties are dictated by the geometry and connectivity of the molecular building blocks. globethesis.com Pyrazole dicarboxylate ligands offer a versatile platform for designing functional materials due to their unique combination of coordination sites.

Dicarboxylic acids are fundamental building blocks in the construction of MOFs, acting as reliable supramolecular synthons. A synthon, in this context, is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The carboxylate groups (-COOH) readily deprotonate and coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), forming stable metal-carboxylate secondary building units (SBUs). These SBUs then self-assemble into extended, periodic networks. researchgate.net

The combination of the pyrazole ring and two carboxylic acid groups, as seen in ligands like 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, provides a rigid and well-defined geometry that directs the formation of predictable and robust 3D frameworks. rsc.orgnih.gov The presence of multiple coordination sites—two nitrogen atoms in the pyrazole ring and four oxygen atoms from the two carboxylate groups—allows for the creation of intricate and stable architectures. researchgate.net This multi-point connectivity enhances the thermodynamic stability of the resulting MOF. digitellinc.com

A key advantage of MOFs is the ability to tune their pore size, shape, and chemical environment for specific applications. researchgate.netacs.org Several strategies are employed to achieve this control in pyrazole dicarboxylate systems.

Ligand Functionalization: The properties of a MOF can be finely tuned by introducing functional groups to the organic linker. This can alter the framework's polarity, reactivity, and pore dimensions, thereby influencing its adsorption and selectivity for specific guest molecules. researchgate.net

Mixed-Ligand Systems: Incorporating a secondary, auxiliary ligand alongside the primary pyrazole dicarboxylate linker can systematically alter the resulting framework. For instance, the addition of a linear auxiliary ligand can lead to an enlarged pore dimension, demonstrating a viable strategy for structural tuning. rsc.org

Control of Dimensionality: The flexibility of the organic linker plays a crucial role in the final structure. Flexible, non-linear linkers can lead to the formation of 2D layered materials, while more rigid or strategically designed tetratopic hinged linkers can promote the construction of porous 3D frameworks. rsc.org

Coordination Modulation: The addition of competing ligands, or modulators, into the synthesis mixture can systematically control which crystal phase is formed. This technique has been shown to provide access to multiple different MOF structures from the same metal-ligand combination, offering a powerful tool for navigating the complex energy landscape of MOF self-assembly, particularly for rare-earth metals. nih.gov The use of T-shaped bifunctional pyrazole-carboxylate ligands, for example, allows for the rational synthesis of MOFs with specific and sometimes rare topologies. mdpi.com

Synthetic Methodologies for Pyrazole Dicarboxylate-Based MOFs

The method of synthesis is critical in determining the final structure, crystallinity, and properties of a MOF. For pyrazole dicarboxylate-based MOFs, several techniques are commonly employed.

Hydrothermal and solvothermal synthesis are the most prevalent methods for producing high-quality crystalline MOFs. These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel (e.g., a Teflon-lined autoclave) in water (hydrothermal) or an organic solvent (solvothermal). nih.govumt.edu.my The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the framework. Many pyrazole dicarboxylate MOFs have been successfully synthesized using these methods. For example, a series of five 3D MOFs with different transition metals were constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid via this approach. rsc.org Similarly, an Nd-MOF was obtained using 3,5-pyrazole dicarboxylic acid through a low-temperature solvothermal method. google.com

In response to growing environmental concerns, green synthesis methods that minimize energy consumption and the use of hazardous solvents are gaining prominence.

Aqueous and Room Temperature Synthesis: Some MOFs can be synthesized under ambient conditions. For instance, coordination polymers based on pyridine-2,3-dicarboxylate have been successfully synthesized at room temperature. rsc.org A notable example in the pyrazole family is an aluminum pyrazole dicarboxylate MOF (MOF-303) produced via an environmentally friendly and scalable protocol, highlighting the potential for sustainable manufacturing. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours or days to minutes, leading to significant energy savings. nih.gov This method has been applied to the synthesis of yttrium-based MOFs, considerably shortening the preparation time compared to conventional solvothermal heating. nih.gov

Mechanochemical Synthesis: This solvent-free method involves grinding the solid reactants together to initiate the chemical reaction and framework assembly. It is an efficient and environmentally benign alternative to solvent-based methods. researchgate.net

Structural Diversity and Topological Classification of Pyrazole Dicarboxylate MOFs

The combination of pyrazole dicarboxylate linkers with various metal ions under different synthetic conditions leads to a remarkable diversity of structures and topologies. researchgate.net A single ligand can yield multiple frameworks with distinct dimensionalities and network topologies depending on the choice of metal, the metal-to-ligand ratio, and the presence of modulators. nih.govnih.gov

For example, the ligand 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid, when combined with different metal ions, produced a 3D framework with a gis topology for Cadmium (Cd), a 2D grid layer for Europium (Eu), and an uncommon (3,8)-connected tfz-d net for Manganese (Mn). nih.gov The use of a flexible pyrazole carboxylate linker with manganese has been shown to produce either a 3D structure or a 2D layered material, indicating that one may be a kinetic product while the other is the thermodynamically favored one. rsc.org

The topological classification of MOFs provides a systematic way to describe their complex network structures. Pyrazole dicarboxylate MOFs have been shown to form a variety of topologies, including the rutile (rtl ) topology, which has been synthesized using T-shaped pyrazole-isophthalate ligands. mdpi.com In some cases, unexpected and rare topologies emerge, such as the 3,6T22 -topology, which deviates from the more common rtl net found in similar systems. mdpi.com This structural variability underscores the rich crystal chemistry of this class of materials.

The table below summarizes the structural features of several MOFs derived from pyrazole dicarboxylate and related linkers, as reported in the literature.

| MOF Designation | Metal Ion(s) | Ligand | Synthesis Method | Dimensionality | Topology |

| MOF-1 | Zn(II) | 5-(Pyrazol-3-yl)isophthalic acid | Not specified | 3D | Not specified |

| [Cd(Hpzbpdc)(H₂O)] | Cd(II) | 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | Solvothermal | 3D | gis |

| [Mn₂(Hpzbpdc)₂(dmf)₂] | Mn(II) | 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | Solvothermal | 3D | tfz-d |

| {[Zn₃(HL)₂H₂O]}n | Zn(II) | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Hydrothermal | 3D | Not specified |

| rtl-[Zn(HIsa-az-dmpz)] | Zn(II) | 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Not specified | 3D | rtl |

| 3,6T22-[Zn(Isa-az-tmpz)] | Zn(II) | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Not specified | 3D | 3,6T22 |

| Nd-MOF | Nd(III) | 3,5-pyrazole dicarboxylic acid | Solvothermal | Not specified | Not specified |

Elucidation of One-Dimensional, Two-Dimensional, and Three-Dimensional Framework Architectures

The structural diversity of MOFs derived from pyrazole dicarboxylate linkers is evident in the formation of frameworks with varying dimensionalities. The final architecture is a result of the interplay between the coordination preferences of the metal center, the geometry of the organic linker, and the reaction conditions.

One-Dimensional (1D) Architectures: In some instances, the metal-ligand coordination propagates in a single direction, forming chain-like structures. For example, in the structure of a manganese-based MOF, Mn(II) ions can be connected by carboxylate groups to form linear Mn chains. rsc.org These chains represent the primary structural motif of the 1D framework.

Two-Dimensional (2D) Architectures: By linking 1D chains, 2D layered structures can be achieved. In a reported Mn-based MOF, linear Mn chains are further linked by pyrazole dicarboxylate ligands to form extensive 2D layers. rsc.org These layers then stack upon one another, with the Mn chains of one layer positioned over the bispyrazole units of the adjacent layer, demonstrating a common strategy for building higher-dimensional structures from lower-dimensional motifs. rsc.org Another example involves a europium-based MOF that displays a 2D grid layer structure. nih.gov

Investigation of Interpenetrated and Helical Networks

Entanglement, in the form of interpenetration and the formation of helical networks, is a common and fascinating phenomenon in MOF chemistry. These complex architectures can significantly influence the material's properties, such as pore size, stability, and sorption behavior.

Interpenetrated Networks: Interpenetration occurs when two or more independent frameworks grow through one another without forming any covalent bonds between them. This can be a strategy to fill void space and enhance structural stability. Several pyrazole-based MOFs exhibit this feature. For instance, FJU-115 and FJU-59 are cobalt and zinc-based MOFs, respectively, that are characterized by doubly-interpenetrated frameworks. globethesis.com The interpenetration can lead to increased electric field gradients within the pores, which may enhance gas adsorption capabilities compared to their non-interpenetrated counterparts. rsc.org The degree of interpenetration can be exceptionally high, with some diamondoid-type MOFs showing up to 32-fold interpenetration, a feature influenced by the length of the organic linker. chemrxiv.org While often seen as a limitation, interpenetration is increasingly viewed as an opportunity to fine-tune framework properties. rsc.org

Helical Networks: The chirality of metal-organic frameworks can manifest as helical structures, where the coordination of metal ions and ligands creates spiral chains. These helical networks can be either left-handed or right-handed. The control of chirality and the interconnection of these helices are critical aspects of MOF design. nih.gov In some systems, multiple helical networks can interpenetrate, leading to complex and aesthetically pleasing structures. The interaction between chiral ligands and the inherent handedness of a helical network can be investigated to understand the subtle forces governing chiral recognition at a molecular level. nih.gov

Impact of Metal Node Geometry and Ligand Conformation on Resulting Topology

The final topology of a pyrazole dicarboxylate MOF is not random but is directed by the specific geometric preferences of the metal node and the conformational flexibility of the organic linker.

Metal Node Geometry: The coordination number and preferred geometry of the metal ion play a crucial role in determining the structure. For instance, Mn(II) ions in a pyrazole-based MOF can adopt an octahedral geometry, coordinating to four carboxylates in a square planar fashion with two capping water molecules. rsc.org The arrangement of these polyhedra and how they are linked together dictates the dimensionality and topology of the framework. The use of different metal ions, such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺, with the same linker can lead to a series of new compounds with significant structural diversity. rsc.org Dinuclear or polynuclear metal clusters can also act as secondary building units (SBUs), creating more complex and robust networks. nih.gov For example, a rare Mn₄(COO)₆ cluster has been observed, leading to an uncommon (3,8)-connected network. nih.gov

Ligand Conformation: Pyrazole-based linkers, particularly those containing flexible backbones or multiple pyrazole units, can adopt different conformations. A key conformational aspect is the relative orientation of the pyrazole rings, which can be described as syn or anti. mdpi.com In one manganese MOF, the non-coordinated bispyrazole groups were found to adopt the anti-conformation. rsc.org In another, one ligand is bound with its bispyrazole group in a syn conformation. rsc.org The transition between these conformations can be nearly barrierless, but the anti structure is often the most stable. mdpi.com This conformational flexibility allows the ligand to adapt to different coordination environments and can lead to the formation of different structural isomers or influence the packing of layers within the framework. rsc.org

Advanced Functional Applications of Pyrazole Dicarboxylate MOFs

The structural and chemical tunability of MOFs derived from 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and related linkers makes them highly promising for a range of advanced applications, from environmental remediation to industrial catalysis. researchgate.netresearchgate.net

Gas Adsorption and Selective Separation Capabilities (e.g., methane (B114726) over dinitrogen)

The well-defined pores and high surface areas of pyrazole dicarboxylate MOFs make them excellent candidates for gas storage and separation. The chemical nature of the pore walls, which can be tailored by the choice of linker and metal, allows for selective adsorption of specific gas molecules.

Research has shown that pyrazole-based MOFs are effective in various gas separation tasks. Hofmann-based MOFs incorporating a bis-pyrazole linker have demonstrated the ability to selectively adsorb acetylene (B1199291) (C₂H₂) over methane (CH₄) and carbon dioxide (CO₂). rsc.org Other pyrazole-based MOFs have also shown high separation performance for C₂H₂/CH₄ mixtures. globethesis.com The separation is often driven by strong binding interactions at unsaturated metal sites and with the pyrazole moieties lining the pore walls. rsc.org Furthermore, these materials have shown potential for separating CO₂/N₂ and C₂H₂/CO₂ gas mixtures. globethesis.com The microporous structure of some frameworks also endows them with exceptional adsorption properties for methane-acetylene separation. researchgate.net

| MOF | Gas Mixture | Separation Performance | Reference |

|---|---|---|---|

| [M(H₂mdp)(Ni(CN)₄)] (M=Co, Fe) | C₂H₂ / CH₄ and CO₂ | Selective uptake of C₂H₂ | rsc.org |

| FJU-116 | C₂H₂ / CH₄ | High separation performance (selectivity of 15.5) | globethesis.com |

| FJU-117a | CO₂ / N₂ | Effective separation | globethesis.com |

| FJU-59a | C₂H₂ / CO₂ | High separation effect (selectivity of 4.6) | globethesis.com |

Heterogeneous Catalytic Performance (e.g., single metal site catalysts, organic transformations)

MOFs offer a unique platform for heterogeneous catalysis, combining the benefits of well-defined active sites, typical of homogeneous catalysts, with the ease of separation of heterogeneous catalysts. acs.orgnih.gov The metal nodes can act as Lewis acid sites, while functional groups on the organic linkers can provide Brønsted acidic or basic sites, leading to bifunctional catalysis. nih.gov

Pyrazolate-based MOFs have been explored for various catalytic applications. researchgate.netresearchgate.net By adopting a strategic synthesis approach, a cobalt-based pyrazolate MOF, BUT-124(Co), was constructed and shown to have high catalytic activity for the oxygen evolution reaction (OER), a critical process for water splitting. rsc.org This material demonstrated competitive performance and remarkable long-term stability, surpassing many benchmark catalysts. rsc.org The spatially distributed and distinct catalytic sites within the porous structure of MOFs are attractive for facilitating chemical reactions. nih.gov

Luminescent Properties and Sensing Capabilities for Analytes

The intrinsic luminescence of many MOFs, which can originate from the organic linker, the metal ion, or charge transfer events, makes them highly suitable for developing chemical sensors. nih.gov The porous framework allows analytes to diffuse into the structure and interact with the luminescent components, leading to a detectable change in the emission signal, such as quenching or enhancement.

MOFs based on pyrazole dicarboxylate and related linkers have shown significant promise as luminescent sensors for various analytes. researchgate.net

Metal Ion Sensing: A 3D zinc-based MOF constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid was found to be a highly effective sensor for Fe³⁺ ions through luminescence quenching. rsc.orgrsc.org

Gas and VOC Sensing: Pyrazole dicarboxylate MOFs have been successfully used as sensors for detecting formaldehyde (B43269), an indoor air pollutant. acs.orgkaust.edu.sa An Al-based pyrazole dicarboxylate MOF (Al-3,5-PDA) showed excellent selectivity for formaldehyde over other volatile organic compounds (VOCs), a process facilitated by strong physisorption and chemisorption mechanisms. acs.orgkaust.edu.sadtu.dk Additionally, an arsenic-based coordination material featuring pyrazole ligands has been shown to be a stable and reversible sensor for sulfur dioxide (SO₂). digitellinc.com

General Luminescence: The incorporation of different metal ions can tune the luminescent properties. For instance, a cadmium-based pyrazole MOF exhibits blue luminescence, while a corresponding europium-based framework shows characteristic red luminescence due to efficient energy transfer from the organic ligand to the Eu³⁺ ion. nih.gov

| MOF | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| {[Zn₃(HL)₂H₂O]·4H₂O}n | Fe³⁺ ions | Luminescence quenching | rsc.orgrsc.org |

| Al-3,5-PDA | Formaldehyde | Selective adsorption and signal change | acs.orgkaust.edu.sadtu.dk |

| AsCM-304 | Sulfur Dioxide (SO₂) | Reversible adsorption and UV-Vis change | digitellinc.com |

| [Cd(Hpzbpdc)(H₂O)]⋅H₂O | - | Blue luminescence | nih.gov |

| Europium-based pyrazole MOF | - | Red luminescence (ligand-to-metal energy transfer) | nih.gov |

Exploration in Material Science Applications (e.g., components in polymers and coatings)

There is currently no available scientific literature detailing the exploration of This compound as a component in polymers and coatings. Research has primarily focused on the parent molecule, 1H-pyrazole-3,5-dicarboxylic acid , as a linker in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs have shown potential in applications such as luminescent materials and electrochemical sensors. However, specific studies on the impact of the 1-propyl substitution on the properties of polymers or coatings have not been identified.

Consequently, no research findings or data tables can be presented for the application of This compound in this context.

Theoretical and Computational Investigations of 1 Propyl 1h Pyrazole 3,5 Dicarboxylic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of pyrazole (B372694) derivatives. For a molecule like 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, such calculations can elucidate its geometric and electronic properties. Theoretical investigations on similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized the B3LYP/6-31G(d) level of theory to optimize molecular geometry and calculate vibrational frequencies. nih.gov These studies often reveal a planar conformation, stabilized by the conjugated π-systems of the pyrazole ring and intramolecular hydrogen bonding. nih.gov

The electronic stability and chemical reactivity can be assessed by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. nih.gov A large energy gap suggests high electronic stability and low reactivity. nih.gov For instance, a DFT study on a related pyrazole derivative calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating significant stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrazole carboxylic acids, the MEP typically shows negative potential (red regions) around the electronegative oxygen atoms of the carboxylic groups, identifying them as likely sites for electrophilic attack. The hydrogen atoms of the carboxylic groups and the pyrazole ring often exhibit positive potential (blue regions), indicating sites susceptible to nucleophilic attack.

First-principle quantum chemical calculations on other pyrazole systems have been performed to compute optical absorption spectra using various methodologies, including time-dependent DFT (TD-DFT) with different potentials like B3LYP, LC-BLYP, and CAM-B3LYP. nih.gov These calculations help in understanding the charge transfer characteristics during electronic excitations, which are fundamental to the molecule's optical properties. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for a Pyrazole Carboxylic Acid Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Note: Values are illustrative and based on DFT calculations for structurally similar pyrazole derivatives.

Analysis of Tautomerism and Conformational Preferences of Pyrazole Dicarboxylic Acids

Pyrazole systems substituted at the 3 and 5 positions, such as this compound, are subject to annular tautomerism, a phenomenon that significantly influences their chemical and physical properties. nih.gov Theoretical calculations are a powerful tool for investigating the relative stabilities of different tautomers. nih.gov Studies on 3(5)-disubstituted-1H-pyrazoles with ester and amide groups have shown that the preferred tautomer depends on factors like the nature of the substituents, intramolecular hydrogen bonds, and the influence of the solvent environment. nih.govdntb.gov.ua

In addition to tautomerism, the conformational preferences of the carboxylic acid groups are of interest. The rotation around the C-C bond connecting the carboxylic group to the pyrazole ring can lead to different conformers (e.g., cis/trans arrangements). The equilibria between these conformers can be influenced by the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom of the pyrazole ring. nih.gov FT-IR spectra in different solvents, combined with theoretical calculations, have been used to show that conformational changes of ester/amide groups relative to the pyrazole ring can occur in solution. nih.gov

Table 2: Calculated Relative Energies of Tautomers for a Model 3,5-Disubstituted Pyrazole System

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) (in vacuo) | Relative Energy (kcal/mol) (in water) |

|---|---|---|---|

| Tautomer A | Propyl group at N1, COOH at C3 and C5 | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | Propyl group at N2, COOH at C3 and C5 | > 5.0 | > 3.0 |

Note: These are hypothetical values to illustrate the typical energy differences observed in computational studies of pyrazole tautomerism. The specific values for this compound would require dedicated calculations.

Computational Modeling of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is determined by a complex network of intermolecular interactions. Computational modeling is essential for analyzing and quantifying these interactions, which dictate the crystal packing. The carboxylic acid groups are strong hydrogen bond donors and acceptors, making O-H···O and O-H···N hydrogen bonds the dominant interactions in forming supramolecular assemblies.

Hirshfeld surface analysis is another powerful computational technique used to visualize and quantify intermolecular contacts in a crystal. nih.gov By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a unique fingerprint plot can be generated for the crystal structure. This plot provides a quantitative summary of the different types of intermolecular contacts. For example, the percentage contribution of H···O, C···H, and H···H contacts to the total Hirshfeld surface area can be determined, offering a detailed picture of the packing environment. nih.gov In similar molecular crystals, H···H, H···O/O···H, and C···H/H···C contacts are typically the most significant contributors. nih.gov

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Heterocyclic Carboxylic Acid

| Contact Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~50-55% | Represents van der Waals forces and non-specific contacts |

| O···H / H···O | ~20-25% | Primarily indicates hydrogen bonding involving carboxylic acids |

| C···H / H···C | ~15-20% | Relates to weaker C-H···π or C-H···O interactions |

| C···C | < 5% | Suggests the presence of π-π stacking interactions |

Note: The percentages are representative and based on published analyses of similar organic molecules. nih.gov

Prediction and Understanding of Coordination Bond Characteristics and Ligand Field Effects

Pyrazole derivatives, especially those containing carboxylic acid functionalities, are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen from the pyrazole ring and oxygen from the carboxyl groups). researchgate.netresearchgate.net this compound can act as a versatile multifunctional ligand, capable of forming mononuclear complexes or bridging metal centers to create coordination polymers. researchgate.netnih.gov

Computational chemistry allows for the prediction of coordination modes and the analysis of the electronic characteristics of the resulting metal-ligand bonds. DFT calculations can be used to model the geometry of metal complexes, determine bond energies, and analyze the charge distribution. For instance, studies on a Co(II) coordination polymer with a pyrazole-dicarboxylic acid ligand demonstrated how the ligand coordinates to the metal center through both the pyrazole nitrogen and the carboxylate oxygen atoms. nih.gov

The coordination of the ligand to a metal ion creates ligand field effects, which influence the electronic structure and properties (e.g., magnetic and optical) of the complex. Theoretical methods like TD-DFT can be used to compute the electronic spectra of these complexes, helping to understand the nature of d-d transitions and charge-transfer bands. researchgate.net By analyzing the molecular orbitals of the complex, it is possible to understand how the ligand orbitals mix with the metal d-orbitals, which is the basis for the ligand field splitting. These computational investigations are crucial for designing new coordination compounds with specific properties, such as single-ion magnetism or catalytic activity. nih.gov

Future Perspectives and Emerging Research Avenues for 1 Propyl 1h Pyrazole 3,5 Dicarboxylic Acid

Development of Novel Derivatization Strategies for Tailored Functionality

The functionalization of the 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a key avenue for tailoring its properties for specific applications. Future research will likely focus on developing novel derivatization strategies that go beyond simple N-alkylation. These strategies can be broadly categorized into modifications of the propyl chain and functionalization of the pyrazole (B372694) ring.

Propyl Chain Modification: The terminal methyl group of the propyl chain presents an opportunity for introducing a wide array of functional groups. Strategies such as terminal halogenation followed by nucleophilic substitution could be employed to append moieties like amines, thiols, or additional carboxylic acids. This would transform the bidentate ligand into a more complex polydentate or multifunctional linker, enabling the construction of more intricate and functional materials.

Pyrazole Ring Functionalization: Although the 3- and 5-positions are occupied by carboxylic acid groups, the 4-position of the pyrazole ring is a prime target for electrophilic substitution reactions. Halogenation, nitration, or Friedel-Crafts type reactions could introduce functional handles at this position. These modifications can dramatically alter the electronic properties of the ligand, influencing its coordination behavior and the photoluminescent or catalytic properties of its metal complexes. nih.gov

These derivatization approaches will allow for the rational design of ligands with pre-programmed functionalities, leading to materials with enhanced capabilities for gas storage, separation, catalysis, or sensing.

Exploration of Advanced Coordination Architectures with Enhanced Performance

A primary application of pyrazole-dicarboxylic acid ligands is in the construction of coordination polymers and MOFs. researchgate.net The N-propyl group in this compound is expected to influence the resulting crystal structures due to its steric bulk and flexibility compared to an N-H or N-methyl group.

Future research will focus on systematically exploring the coordination chemistry of this ligand with a wide range of metal ions, including lanthanides and transition metals, to generate novel architectures. researchgate.netepa.govresearchgate.net The flexibility of the propyl chain may lead to the formation of unique topologies, such as interpenetrated networks or frameworks with dynamic properties. By carefully controlling reaction conditions like temperature, solvent, and pH, it may be possible to direct the self-assembly process towards specific desired architectures. rsc.org

The performance of these materials in areas like selective gas adsorption, catalysis, and luminescence is a critical area for investigation. For instance, MOFs constructed from this ligand could be evaluated for their ability to selectively capture harmful gases or act as heterogeneous catalysts in organic transformations. The inherent luminescent properties of pyrazole-based ligands can also be harnessed to create sensory materials that respond to the presence of specific analytes. dtu.dkresearchgate.net

| Ligand | Metal Ion(s) | Resulting Complex/Framework | Key Structural Feature | Noteworthy Property |

|---|---|---|---|---|

| 1H-pyrazole-3,5-dicarboxylic acid | Eu(III), Nd(III), Er(III) | Ln₂(Hpdca)₃·nH₂O | Coordination polymers | Luminescence in VIS and NIR ranges. researchgate.net |

| 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid | Co(II), Zn(II) | [Co₂(dpb)(dipe)(H₂O)₂]n | 3D (3,4,5)-connected net | Antiferromagnetic behavior and fluorescence sensing of acetone (B3395972) and Fe³⁺. epa.govresearchgate.net |

| 1H-pyrazole-3,5-dicarboxylic acid | Cu(II) | {Cu₂(pzdc)₂(H₂O)₂(H₂O)₆} | Varies from discrete units to 3D frameworks depending on conditions | Structural diversity induced by solvent and temperature. rsc.org |

| 1H-pyrazole-3,5-dicarboxylic acid | Nd(III) | {[Nd₂(L₁)₃·6H₂O]·H₂O}n | Monoclinic crystal system with nine-coordinate Nd ions | Potential for specific gas adsorption applications. google.com |

Integration of Machine Learning and Artificial Intelligence in Ligand and Material Design

The vast chemical space of possible derivatives and coordination architectures presents a significant challenge for traditional experimental approaches. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool to accelerate the discovery and design of new materials based on this compound. nih.govnih.gov

ML models can be trained on existing crystallographic data to predict the likely coordination behavior of new, hypothetical ligands. mdpi.com By analyzing structure-property relationships, these models can guide synthetic efforts toward materials with optimized performance for specific applications. For example, AI algorithms could be used to screen thousands of virtual derivatives to identify candidates with the highest predicted selectivity for CO₂ capture or the most promising electronic properties for use as a luminescent sensor. mdpi.com This computational-first approach can significantly reduce the time and resources required for materials discovery, focusing experimental work on the most promising candidates. researchgate.net

| ML/AI Application | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Predictive Modeling | Forecast the topology of MOFs from novel ligand derivatives. | Train neural networks on databases of known crystal structures. | Rational design of frameworks with desired pore sizes and shapes. nih.gov |

| High-Throughput Virtual Screening | Identify derivatives with optimal properties for gas separation. | Use QSAR models to predict binding affinities for different gases. | Prioritized list of candidate ligands for synthesis. nih.gov |

| Inverse Design | Generate novel ligand structures that are predicted to form materials with specific target properties. | Employ generative models (e.g., GANs, VAEs) to explore chemical space. | Discovery of unconventional ligands with superior performance. mdpi.com |

| Reaction Optimization | Predict optimal synthesis conditions (solvent, temperature, pH) for desired crystal phases. | Analyze experimental data to build models that predict reaction outcomes. | Improved yields and phase purity of target materials. |

Comprehensive Multidisciplinary Research for Addressing Complex Chemical Challenges

The full potential of this compound and its derivatives will be realized through comprehensive, multidisciplinary research efforts. The complexity of modern chemical challenges, from sustainable energy to environmental remediation and advanced diagnostics, requires a convergence of expertise.

Future research should foster collaborations between synthetic chemists, materials scientists, computational chemists, and engineers. Synthetic chemists can focus on creating a library of novel derivatives, while materials scientists characterize the resulting coordination polymers and MOFs. Computational chemists can provide theoretical insights into the structure-property relationships using modeling and AI. mdpi.com Finally, engineers can design and fabricate devices that incorporate these novel materials, for example, in gas separation membranes, catalytic reactors, or chemical sensors. Such a holistic approach will be essential to translate fundamental discoveries in the chemistry of this compound into practical solutions for real-world problems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis of pyrazole-dicarboxylic acid derivatives typically involves alkylation of the pyrazole ring followed by carboxylation. For example, alkylation of 1H-pyrazole-3,5-dicarboxylate esters with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the propyl group. Subsequent hydrolysis of the ester groups using aqueous NaOH or HCl yields the dicarboxylic acid . Critical parameters include temperature control (60–80°C for alkylation) and stoichiometric excess of the alkylating agent to minimize side reactions. Purification via recrystallization or column chromatography is recommended for high-purity yields .

Q. How can single-crystal X-ray diffraction (XRD) be employed to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal XRD is essential for confirming molecular geometry, hydrogen-bonding networks, and substituent orientations. For pyrazole derivatives, crystals are typically grown via slow evaporation of a solvent mixture (e.g., ethanol/water). SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging intensity data to model thermal displacement parameters and resolve disorder in flexible groups like the propyl chain . Hydrogen-bonding interactions can be analyzed using tools like Mercury or OLEX2 to predict packing motifs .

Q. What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?

- Methodological Answer :

- FT-IR : Confirm carboxyl (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1500 cm⁻¹) .

- NMR : ¹H NMR detects propyl chain protons (δ 0.8–1.6 ppm for -CH₂-CH₂-CH₃) and pyrazole ring protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carboxyl carbons (~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₈H₁₀N₂O₄: 199.06 g/mol) .

Advanced Research Questions

Q. How does the coordination behavior of this compound with lanthanide ions differ across synthesis methods (e.g., solvothermal vs. mechanochemical)?

- Methodological Answer : Solvothermal synthesis (e.g., in DMF/water at 120°C) often yields higher-dimensional coordination polymers due to slower crystallization, whereas mechanochemical grinding produces amorphous or low-dimensional structures. Comparative studies using PXRD and thermogravimetric analysis (TGA) reveal differences in thermal stability (>300°C for solvothermal vs. ~250°C for mechanochemical products). EXAFS or XANES can probe local metal-ligand bonding environments .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic or pharmaceutical applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxyl groups are likely nucleophilic, enabling metal coordination or esterification. Molecular dynamics (MD) simulations in aqueous or lipid environments model bioavailability, showing how the propyl chain enhances membrane permeability compared to shorter alkyl analogs .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using phosphate-buffered saline (pH 7.4) and DMSO controls (<1% v/v). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., CC₅₀/IC₅₀ for cytotoxicity) clarify therapeutic potential. Comparative studies with methyl or ethyl analogs isolate the propyl group’s role in activity .

Data Analysis & Troubleshooting

Q. How can researchers resolve low crystallinity issues during XRD analysis of pyrazole-dicarboxylic acid derivatives?

- Methodological Answer : Low crystallinity may result from impurities or rapid precipitation. Recrystallize from a mixed solvent (e.g., dichloromethane/hexane) with slow cooling. For persistent issues, use synchrotron radiation or cryocooling (100 K) to enhance diffraction quality. Pair with PXRD to confirm phase purity .

Q. What analytical approaches differentiate between polymorphs of this compound?

- Methodological Answer : Combine DSC (melting point variations), Raman spectroscopy (lattice vibration shifts), and solid-state NMR (¹³C chemical shift anisotropy). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving polymorphism .

Tables of Key Data

| Property | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposition) | |

| Aqueous Solubility | UV-Vis | 2.1 mg/mL (pH 7.0, 25°C) | |

| LogP (Octanol-Water) | Chromatography | 1.4 ± 0.2 | |

| Coordination Geometry (Ln³⁺) | XRD | Octahedral (Ln-O/N bonds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.